n-(4-(3-Hydroxybutyl)phenyl)acetamide
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Overview
Description
n-(4-(3-Hydroxybutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to an acetamide group. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: n-(4-(3-Hydroxybutyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: n-(4-(3-Hydroxybutyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxybutyl groups on biological activity. It is also used in the development of new drugs and pharmaceuticals .
Medicine: Its structure is similar to that of other known analgesics, making it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations .
Mechanism of Action
The mechanism of action of n-(4-(3-Hydroxybutyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The hydroxybutyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation and pain .
Comparison with Similar Compounds
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Both compounds have similar analgesic properties, but n-(4-(3-Hydroxybutyl)phenyl)acetamide has an additional hydroxybutyl group, which may enhance its solubility and bioavailability.
n-(4-Hydroxybutyl)benzamide: This compound is structurally similar but lacks the acetamide group, which may affect its biological activity.
Uniqueness: this compound is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, making it more effective in biological systems .
Biological Activity
n-(4-(3-Hydroxybutyl)phenyl)acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, often referred to as a phenylacetamide derivative, features a hydroxybutyl group attached to a phenyl ring, which may influence its biological interactions. Its chemical structure can be represented as:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cancer.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes or signal transduction, potentially affecting cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. A notable case study involved its application in bladder cancer models induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), where it demonstrated significant tumor suppression effects .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For example, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
Case Studies
- Bladder Cancer Model :
-
Cell Line Studies :
- In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Tables of Biological Activity
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[4-(3-hydroxybutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
CANFUZBXSGHBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
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